BenchChemオンラインストアへようこそ!

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

regioisomer differentiation lipophilicity LogP medicinal chemistry building blocks

Choose this 3-position morpholine cyclobutane HCl salt for superior fragment-based screening. XLogP3=-2.3 keeps LipE headroom; 4 H-bond acceptors engage kinase hinges. The rigid cyclobutane core (~19.6° pucker) pre-organizes amine and acid vectors. HCl salt ensures consistent dissolution in biochemical assays vs free base. Avoid regioisomer risks: 1-position analog LogP=+0.33 (>2.6 log unit difference). Carboxylic acid handle enables amide coupling.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68
CAS No. 2470437-13-7
Cat. No. B3018466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
CAS2470437-13-7
Molecular FormulaC9H16ClNO3
Molecular Weight221.68
Structural Identifiers
SMILESC1COCCN1C2CC(C2)C(=O)O.Cl
InChIInChI=1S/C9H15NO3.ClH/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10;/h7-8H,1-6H2,(H,11,12);1H
InChIKeyWOUSADKLBOIKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Morpholin-4-ylcyclobutane-1-carboxylic acid hydrochloride (CAS 2470437-13-7): Structural and Physicochemical Baseline for Procurement Decisions


3-Morpholin-4-ylcyclobutane-1-carboxylic acid hydrochloride (CAS 2470437-13-7) is a cyclobutane-derived amino acid analogue supplied as its hydrochloride salt, with molecular formula C₉H₁₆ClNO₃ and molecular weight 221.68 g/mol [1]. The compound features a rigid, puckered cyclobutane core substituted at the 3-position with a morpholine heterocycle and at the 1-position with a carboxylic acid group [2]. Its free base form (CAS 1889978-26-0, MW 185.22 g/mol) has a predicted pKa of 3.98 ± 0.20 for the carboxylic acid, a computed XLogP3 of −2.3, and a topological polar surface area (TPSA) of 49.8 Ų, with 4 hydrogen-bond acceptors and 1 hydrogen-bond donor [2]. The hydrochloride salt form is reported to enhance aqueous solubility and handling characteristics relative to the free base [1].

Why 3-Morpholin-4-ylcyclobutane-1-carboxylic acid hydrochloride Cannot Be Interchanged with Close Analogs Without Risk


Substitution of this compound with a closely related analog—such as the 1-position regioisomer, the piperidine heterocycle variant, or the non-salt free base—carries quantifiable risk because the cyclobutane scaffold imposes rigid conformational constraint that couples the spatial orientation of the morpholine and carboxylic acid groups [1]. The 3-position morpholine substitution produces a dramatically different lipophilicity profile (XLogP3 = −2.3) compared to the 1-position regioisomer (LogP = +0.33) , a difference of over 2.6 log units that would alter membrane permeability, protein binding, and pharmacokinetic behavior of any derived lead compound. Additionally, the morpholine ring provides four hydrogen-bond acceptor sites versus three for the piperidine analog, altering target engagement geometry . The hydrochloride salt form further distinguishes this compound from its free base in solubility, hygroscopicity, and weighing accuracy during formulation [2]. These differences are structural and physicochemical in origin; they cannot be compensated for by simple stoichiometric adjustment.

Quantified Differentiation Evidence: 3-Morpholin-4-ylcyclobutane-1-carboxylic acid hydrochloride vs. Closest Analogs


Evidence Item 1: Lipophilicity Divergence — 3-Position vs. 1-Position Regioisomer (ΔLogP > 2.6)

The 3-position morpholine-substituted cyclobutane regioisomer (free base CAS 1889978-26-0, corresponding to the target hydrochloride salt) exhibits a computed XLogP3 of −2.3 [1]. In contrast, the 1-position regioisomer (CAS 1250633-44-3, free base) has a computed LogP of +0.3259 . This represents a lipophilicity difference of approximately 2.6 log units, with the 3-position regioisomer being substantially more hydrophilic. Both compounds share essentially identical TPSA values (49.8 vs. 49.77 Ų), indicating that the lipophilicity divergence arises from the spatial arrangement of the morpholine and carboxylic acid groups relative to the cyclobutane core rather than from gross polarity differences [1].

regioisomer differentiation lipophilicity LogP medicinal chemistry building blocks

Evidence Item 2: Carboxylic Acid Acidity Modulation — pKa Shift Relative to Parent Cyclobutanecarboxylic Acid (ΔpKa ≈ −0.8)

The 3-morpholine substituent electronically modulates the carboxylic acid group on the cyclobutane ring. The free base of the target compound (CAS 1889978-26-0) has a predicted pKa of 3.98 ± 0.20 for the carboxylic acid group [1]. The unsubstituted parent compound, cyclobutanecarboxylic acid (CAS 3721-95-7), has an experimentally measured pKa of 4.785 at 25°C . This represents an acid-strengthening effect of approximately 0.8 pKa units (roughly 6.3-fold increase in acidity) attributable to the electron-withdrawing inductive effect of the morpholine nitrogen through the cyclobutane ring system. No experimental pKa data were located for the hydrochloride salt form specifically.

pKa modulation carboxylic acid acidity cyclobutane scaffold electronic effects

Evidence Item 3: Hydrogen-Bond Acceptor Count — Morpholine (HBA = 4) vs. Piperidine Analog (HBA = 3)

The morpholine heterocycle in the target compound contributes both an ether oxygen and a tertiary amine nitrogen, yielding four total hydrogen-bond acceptor (HBA) sites when combined with the carboxylic acid oxygens [1]. The corresponding piperidine analog — 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2241141-40-0) — contains a piperidine ring (secondary amine nitrogen only, no ether oxygen) and is reported with molecular formula C₁₀H₁₈ClNO₂, indicating three HBA sites total (two from the carboxylate, one from the piperidine nitrogen) . The additional HBA site in the morpholine compound provides an extra hydrogen-bonding vector that can strengthen or alter target binding geometry, particularly with kinase hinge regions where morpholine oxygen commonly accepts a backbone NH hydrogen bond [2].

hydrogen-bond acceptor morpholine vs piperidine heterocycle SAR

Evidence Item 4: Cyclobutane Ring Conformational Constraint — Puckering Angle and Entropic Binding Advantage

The cyclobutane ring in morpholine-cyclobutane conjugates adopts a characteristic puckered conformation. In a crystallographically characterized morpholine-cyclobutane derivative — (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime — the cyclobutane ring exhibits a puckering angle (dihedral angle between the two planes of the four-membered ring) of 19.60 ± 0.13° [1]. This value falls within the expected range of 20–30° for substituted cyclobutane derivatives described in the medicinal chemistry literature [2]. The rigid, non-planar cyclobutane core is recognized in the drug design literature as a scaffold that reduces entropic penalties upon target binding by pre-organizing substituent vectors, and has been employed to replace flexible linkers, prevent cis/trans isomerization, and increase metabolic stability in multiple drug candidate series [2].

cyclobutane puckering conformational restriction entropic binding penalty

Evidence Item 5: 2,6-Diethylmorpholine Analog — Steric Bulk and Lipophilicity Comparison for Lead Optimization Triage

A structurally related analog, 3-(2,6-diethylmorpholin-4-yl)cyclobutane-1-carboxylic acid (CAS 2138545-85-2), features diethyl substitution on the morpholine ring, increasing both steric bulk and lipophilicity relative to the unsubstituted morpholine compound. The diethyl analog has a computed XLogP3 of −0.4 and molecular weight of 241.33 g/mol, compared to XLogP3 = −2.3 and MW = 185.22 for the unsubstituted morpholine free base [1][2]. This represents a ΔXLogP3 of +1.9 units and a ΔMW of +56.11 g/mol. Both compounds share identical TPSA values (49.8 Ų), confirming that the lipophilicity increase is driven by the ethyl groups' hydrophobic contribution rather than by polarity changes. No comparative bioactivity data were located for these two compounds.

diethylmorpholine analog lipophilicity tuning steric modulation cyclobutane

Recommended Application Scenarios for 3-Morpholin-4-ylcyclobutane-1-carboxylic acid hydrochloride Based on Differentiated Evidence


Scenario 1: Kinase Inhibitor Fragment Library Design Requiring Low Lipophilicity and Defined HBA Topology

When constructing a fragment library for kinase inhibitor screening, the 3-position morpholine regioisomer is a rational choice over the 1-position regioisomer or piperidine analog. Its XLogP3 of −2.3 [1] places it within favorable fragment-like property space (Rule of Three: XLogP ≤ 3), while the four hydrogen-bond acceptor sites [1] — including the morpholine ether oxygen — provide the pharmacophoric features needed to engage kinase hinge regions [2]. The >2.6 log unit lower lipophilicity versus the 1-position regioisomer [3] makes it the preferred choice when minimizing off-target binding from hydrophobicity-driven interactions is a design objective. The carboxylic acid handle enables facile amide coupling for fragment elaboration.

Scenario 2: Conformationally Constrained Scaffold for Structure-Based Drug Design Targeting GPCRs or Enzymes

For structure-based drug design programs that require precise spatial presentation of a basic amine (morpholine N) and an acidic handle (COOH) for charge-reinforced binding, the cyclobutane core offers a defined puckering angle (~19.6°) that pre-organizes these vectors [1]. The cyclobutane scaffold has been recognized in the medicinal chemistry literature for its ability to prevent cis/trans isomerization, replace larger cyclic systems, and improve metabolic stability [2]. The hydrochloride salt form (CAS 2470437-13-7) provides enhanced aqueous solubility for biochemical assay preparation compared to the free base [3]. This compound is positioned as a building block for synthesizing GPCR modulators or enzyme inhibitors where conformational restriction of the morpholine-carboxylic acid pharmacophore pair is hypothesized to improve target selectivity.

Scenario 3: Lead Optimization Triage — Low LogP Starting Point for Ligand Efficiency-Driven Programs

In lead optimization campaigns where ligand efficiency (LE) and LipE (pIC₅₀ − LogP) are key decision metrics, the unsubstituted morpholine-cyclobutane scaffold (XLogP3 = −2.3, MW = 185.22) [1] provides a substantially more polar starting point than the 2,6-diethylmorpholine analog (XLogP3 = −0.4, MW = 241.33) [2]. The ΔXLogP3 of +1.9 and ΔMW of +56.11 mean that derivatization of the diethyl analog may exceed LipE thresholds earlier in optimization. Procurement of the unsubstituted morpholine building block preserves greater lipophilicity 'headroom' for subsequent SAR exploration. The hydrochloride salt form additionally simplifies handling and formulation for in vitro ADME assays where consistent compound dissolution is critical for data reproducibility [3].

Scenario 4: pKa-Driven Selection for pH-Dependent Solubility and Ionization State Control

The target compound's carboxylic acid pKa of 3.98 ± 0.20 (predicted) [1] is approximately 0.8 units lower than that of unsubstituted cyclobutanecarboxylic acid (pKa = 4.785) [2]. This increased acidity means the compound is more extensively ionized at formulation-relevant pH values (e.g., pH 5–7), which may improve aqueous solubility for in vivo dosing formulations without requiring a separate counterion beyond the hydrochloride already present. For research programs studying pH-dependent receptor engagement or developing orally bioavailable leads where ionization state at intestinal pH affects permeability, the pKa shift induced by the morpholine substituent is a quantifiable parameter that distinguishes this building block from simpler cyclobutane carboxylic acids.

Quote Request

Request a Quote for 3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.